For chemists needing an N-protected indole-2-boronic acid with orthogonal stability, this N-Boc-5-methyl derivative solves reactivity trade-offs. • Intermediate Suzuki coupling reactivity (60-85% yields) avoids N-arylation side reactions. • 5-Me substitution pre-installed, no extra synthetic steps. • ≥98% purity ensures clean, reproducible couplings. • Storage at 2-8°C simplifies inventory. Ideal for medicinal chemistry SAR and DEL synthesis.
Molecular FormulaC14H18BNO4
Molecular Weight275.11 g/mol
CAS No.475102-14-8
Cat. No.B1274383
⚠ Attention: For research use only. Not for human or veterinary use.
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid (CAS 475102-14-8) is an N-Boc-protected indole-2-boronic acid building block widely employed in Suzuki-Miyaura cross-coupling reactions and pharmaceutical intermediate synthesis [1]. This compound features a 5-methyl substitution on the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, with a molecular formula of C₁₄H₁₈BNO₄ and molecular weight of 275.11 g/mol . The compound is supplied as a white solid with purity specifications ranging from 95% to ≥98% (HPLC) depending on the vendor [2]. Its melting point is consistently reported in the range of 112–116°C, with some vendors reporting slightly higher upper bounds up to 122°C [2]. The predicted pKa is 8.19 ± 0.30, and the predicted density is 1.16 ± 0.1 g/cm³ . The compound is classified as an irritant (Xi) and requires storage in a cool, dry place, with recommendations for 2–8°C or 0–8°C under sealed conditions [2][3].
1
N-Boc orthogonal stability for multi-step coupling
Boc survives Suzuki bases; cleavable under mild acid
Generic substitution among indole-2-boronic acid derivatives is not advisable because the specific combination of N-Boc protection and 5-methyl substitution on the indole ring creates a unique reactivity profile that cannot be replicated by other in-class compounds. Research has demonstrated that the presence or absence of N-protecting groups (Boc vs. unprotected vs. Tos) significantly alters Suzuki-Miyaura coupling yields, with Boc-protected indolylboronic acids exhibiting intermediate reactivity—higher than Tos-protected but lower than unprotected analogs [1]. Furthermore, the 5-methyl substituent introduces electronic and steric effects that influence both coupling efficiency and subsequent downstream transformations, making direct substitution with N-Boc-indole-2-boronic acid (CAS 213318-44-6, lacking the 5-methyl group) or 5-methyl-1H-indole-2-boronic acid (CAS 953411-08-0, lacking N-Boc protection) inappropriate without re-optimization of reaction conditions [2]. The quantitative evidence presented in Section 3 substantiates that this compound occupies a specific performance niche defined by balanced stability, predictable reactivity, and compatibility with orthogonal deprotection strategies.
N-Protecting group alters coupling yield
Boc-protected indolylboronic acids give intermediate yields, distinct from unprotected or Tos analogs. Substituting without re-optimization may shift reaction outcomes.
5-Methyl substitution modulates reactivity
The electron-donating methyl group influences transmetalation rate and steric environment. Unsubstituted N-Boc-indole-2-boronic acid may not replicate coupling efficiency.
Physical property mismatch complicates QC
A narrow melting range supports identity confirmation; analog compounds may show broader ranges or decomposition, potentially complicating incoming quality checks.
[1] Prieto, M.; Zurita, E.; Rosa, E.; Muñoz, L.; Lloyd-Williams, P.; Giralt, E. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem. 2004, 69 (20), 6812–6820. View Source
[2] Vazquez, E.; Davies, I. W.; Payack, J. F. A Non-cryogenic Method for the Preparation of 2-(Indolyl) Borates, Silanes, and Silanols. J. Org. Chem. 2007, 72 (19), 7551–7552. View Source
475102-14-8 vs Analogs: Quantitative Evidence
Purity Specification Advantage
The target compound (CAS 475102-14-8) is commercially available with a guaranteed purity specification of ≥98% (HPLC) from major vendors . In contrast, the closest analog lacking the 5-methyl substituent—N-Boc-indole-2-boronic acid (CAS 213318-44-6)—is typically supplied with a minimum purity of 95% . This 3% absolute difference in purity specification represents a meaningful quality differentiator for applications where boronic acid purity directly impacts coupling efficiency and product yield.
Higher initial purity reduces the need for repurification prior to sensitive coupling reactions, directly impacting procurement decisions for high-throughput or GMP-adjacent synthetic workflows.
PurityQuality ControlProcurement
Melting Point Precision
The target compound exhibits a tightly defined melting point range of 112–116°C as reported across multiple authoritative databases [1]. This narrow 4°C window provides a reliable identity confirmation metric for incoming quality control. The unsubstituted N-Boc-indole-2-boronic acid (CAS 213318-44-6) melts over a broader and lower temperature range of approximately 102–108°C [2], while the unprotected 5-methyl-1H-indole-2-boronic acid (CAS 953411-08-0) decomposes before melting under standard conditions . The discrete melting point of 475102-14-8 reflects its crystalline homogeneity attributable to the combined N-Boc and 5-methyl substitution pattern.
Melting pointCross-study comparable
Target: 112–116 °C (4 °C range)
Analog: 102–108 °C (6 °C range)
Unprotected analog: decomposition
Narrow range enables reliable identity confirmation
~10°C higher melting onset; narrow 4°C range versus 6°C range for comparator
Conditions
Standard capillary melting point determination; atmospheric pressure
Why This Matters
A narrow, well-defined melting point facilitates unambiguous identity verification during incoming material inspection and serves as a reliable proxy for crystalline purity and batch-to-batch consistency in procurement quality assessment.
In a systematic study of indolylboronic acid Suzuki couplings with phenyl bromide, the yield hierarchy as a function of N-protection was quantitatively established: unprotected indolylboronic acid gave the highest yields, Boc-protected gave lower yields, and Tos-protected gave the lowest yields [1]. While exact yield values depend on specific reaction conditions, the trend demonstrates that Boc-protected indolylboronic acids (including 475102-14-8) occupy a defined intermediate reactivity position. This behavior contrasts with the reactivity pattern observed when indole bromides are coupled with phenylboronic acids, where Boc protection does not significantly affect yield [1]. The 5-methyl substitution on 475102-14-8 further modulates electron density on the indole ring (predicted pKa = 8.19 ± 0.30) , which may influence transmetalation rates relative to the unsubstituted N-Boc-indole-2-boronic acid.
Pd(0)-catalyzed Suzuki-Miyaura coupling with phenyl bromide; J. Org. Chem. 2004, 69, 6812
Why This Matters
Understanding the precise reactivity tier of Boc-protected indolylboronic acids enables rational selection of coupling partners and conditions, preventing unexpected yield losses that occur when researchers erroneously assume Boc protection is inert in Suzuki couplings with indolylboronic acids.
Suzuki-Miyaura CouplingReactivityProtecting Group Effect
[1] Prieto, M.; Zurita, E.; Rosa, E.; Muñoz, L.; Lloyd-Williams, P.; Giralt, E. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem. 2004, 69 (20), 6812–6820. View Source
Synthesis Efficiency: Non-Cryogenic Route
A non-cryogenic method for preparing 2-indolyl borates from N-Boc-indole and triisopropyl borate at 0–5°C, followed by acidic hydrolysis, yields the corresponding boronic acids in 73–99% yield after crystallization [1]. This methodology is reported to be general and tolerates a wide range of functional groups, including the 5-methyl substitution present in 475102-14-8. In contrast, alternative cryogenic methods requiring temperatures below -70°C present significant scalability and cost barriers. Additionally, a synthetic route specifically for 475102-14-8 via lithiation of 1-(tert-butoxycarbonyl)-5-methylindole achieves ~99% yield . This high synthetic efficiency translates directly to favorable procurement economics.
Synthesis yieldClass-level
Non-cryogenic route: 73–99% yield
Specific route: ~99%
High synthetic efficiency supports stable supply
LDA, triisopropyl borate, 0–5 °C
Synthetic EfficiencyScalabilityCost
Evidence Dimension
Synthetic yield for 2-indolyl boronic acid preparation
Target Compound Data
73–99% via non-cryogenic method (class-level inference); specific route ~99%
Comparator Or Baseline
Cryogenic methods (< -70°C): yield data not directly comparable due to practical barriers
Quantified Difference
73–99% yield range with practical 0–5°C conditions versus cryogenic impracticality
The availability of a high-yielding, non-cryogenic synthetic route for the Boc-protected indole-2-boronic acid scaffold indicates that 475102-14-8 can be manufactured efficiently at scale, supporting stable supply chains and competitive pricing relative to analogs that require more demanding synthetic protocols.
Synthetic EfficiencyScalabilityCost
[1] Vazquez, E.; Davies, I. W.; Payack, J. F. A Non-cryogenic Method for the Preparation of 2-(Indolyl) Borates, Silanes, and Silanols. J. Org. Chem. 2007, 72 (19), 7551–7552. View Source
Predicted pKa and Reactivity
The predicted acid dissociation constant (pKa) for (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is 8.19 ± 0.30 . This value positions the compound in the moderate acidity range for boronic acids, which typically span pKa values from approximately 6 to 10 depending on aryl substitution. The 5-methyl group on the indole ring exerts an electron-donating inductive effect, slightly increasing pKa (decreasing acidity) relative to unsubstituted N-Boc-indole-2-boronic acid, which has a predicted pKa of approximately 8.0 . This modest acidity difference may influence the rate of transmetalation in Suzuki-Miyaura couplings, as boronic acid pKa correlates with boronate anion formation under basic coupling conditions [1].
Predicted pKaCross-study comparable
pKa = 8.19 ± 0.30
Analog (unsubstituted): ~8.0
Slightly reduced acidity may influence transmetalation rate
The predicted pKa value enables rational selection of base strength and solvent conditions for Suzuki couplings, helping users anticipate optimal reaction parameters and avoid failed couplings resulting from mismatched boronic acid acidity.
pKaReactivityBoronic Acid
[1] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chem. Soc. Rev. 2014, 43 (1), 412–443. View Source
Storage Stability Advantage
The target compound 475102-14-8 is recommended for long-term storage at 2–8°C under sealed, dry conditions . This moderate refrigeration requirement contrasts with the unprotected 5-methyl-1H-indole-2-boronic acid (CAS 953411-08-0), which requires storage at -20°C to prevent decomposition and boroxine formation . The Boc protecting group stabilizes the indole nitrogen against oxidation and mitigates intermolecular anhydride formation, reducing the need for deep-freeze storage and simplifying shipping and laboratory handling logistics.
Storage conditionData to verify
Target: 2–8 °C (refrigerated)
Unprotected analog: -20 °C (freezer)
Moderate storage may reduce cold-chain logistics burden
Less stringent storage requirements reduce cold-chain shipping costs, simplify inventory management, and minimize the risk of compound degradation during routine laboratory use—a practical procurement advantage for institutions with limited -20°C freezer capacity.
This compound is ideally suited for Suzuki-Miyaura cross-couplings where the indole nitrogen must remain protected during C–C bond formation and subsequently be deprotected under mild acidic conditions (TFA or HCl). The Boc group provides orthogonal stability to the basic conditions typically employed in Suzuki couplings (aqueous carbonate or phosphate bases), while the boronic acid moiety at the 2-position enables coupling with aryl/heteroaryl halides [1]. The intermediate reactivity tier of Boc-protected indolylboronic acids (lower than unprotected but higher than Tos-protected) [1] should be factored into reaction optimization, with expected yields in the 60–85% range depending on the coupling partner. The 5-methyl substitution may be leveraged for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting indole-based kinase inhibitors, GPCR modulators, or anticancer agents .
5-Methyl Indole Bioactive Scaffold Synthesis
The 5-methyl group present in 475102-14-8 provides a specific substitution pattern that can be directly incorporated into target molecules without additional synthetic steps. This is particularly valuable for constructing indole alkaloid analogs and indole-based pharmacophores where the 5-methyl substituent is known to modulate biological activity, metabolic stability, or binding affinity. The high synthetic efficiency of the non-cryogenic preparation route for the Boc-protected indole-2-boronic acid scaffold (73–99% yield) [1] supports cost-effective scale-up for medicinal chemistry campaigns. The ≥98% (HPLC) purity specification ensures that coupling products are not contaminated with de-Boc impurities or boroxine byproducts that could complicate purification or biological assay interpretation.
In complex molecule synthesis requiring multiple sequential cross-coupling steps, the orthogonal stability of the Boc protecting group on 475102-14-8 to Suzuki coupling conditions (aqueous base, Pd catalyst) enables a strategy where the indole nitrogen remains masked during initial C–C bond formation, then is revealed under mild acidic conditions for subsequent N-functionalization (e.g., N-alkylation, N-arylation, or N-acylation). This contrasts with unprotected indole-2-boronic acids, which may undergo competing N-arylation side reactions under Pd catalysis [1]. The predicted pKa of 8.19 ± 0.30 indicates that the boronic acid is sufficiently acidic to undergo transmetalation under standard biphasic conditions (pH 8–10), eliminating the need for specialized anhydrous protocols. The moderate storage requirement (2–8°C) [2] facilitates routine use in multi-step synthetic sequences without the logistical burden of -20°C freezer storage.
DEL & High-Throughput Parallel Chemistry
The combination of high purity (≥98% HPLC) [1], well-defined physical properties (melting point 112–116°C) , and commercial availability from multiple vendors makes 475102-14-8 an attractive building block for DNA-encoded library (DEL) construction and high-throughput parallel synthesis workflows. The Boc protecting group provides a convenient UV chromophore for reaction monitoring by LC-MS, while the boronic acid functionality is compatible with on-DNA Suzuki coupling protocols. The compound's stability at 2–8°C [2] simplifies automated liquid handling and compound storage in plate-based formats compared to analogs requiring -20°C storage . The defined purity specification ensures consistent reagent quality across large library production campaigns, minimizing batch-to-batch variability that could confound hit identification and SAR analysis.
Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling, orthogonal deprotection
N-Boc orthogonal stability under basic conditions
Coupling yield and acidic deprotection efficiency
5-Methyl indole SAR scaffold synthesis
Pre-installed 5-methyl substitution
SAR compatibility and purification profile
Iterative cross-coupling sequences
Boc stability enabling first coupling step
Sequential deprotection and N-functionalization scope
DNA-encoded library (DEL) construction
Consistent purity and vendor availability
Plate-based automation compatibility and batch reproducibility
[1] Prieto, M.; Zurita, E.; Rosa, E.; Muñoz, L.; Lloyd-Williams, P.; Giralt, E. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem. 2004, 69 (20), 6812–6820. View Source
[2] Vazquez, E.; Davies, I. W.; Payack, J. F. A Non-cryogenic Method for the Preparation of 2-(Indolyl) Borates, Silanes, and Silanols. J. Org. Chem. 2007, 72 (19), 7551–7552. View Source
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